molecular formula C19H16ClP B12568370 Phosphine, [2-(chloromethyl)phenyl]diphenyl- CAS No. 167706-40-3

Phosphine, [2-(chloromethyl)phenyl]diphenyl-

Cat. No.: B12568370
CAS No.: 167706-40-3
M. Wt: 310.8 g/mol
InChI Key: UHZKXMGBXSTCGQ-UHFFFAOYSA-N
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Description

Phosphine, [2-(chloromethyl)phenyl]diphenyl- is a tertiary phosphine compound characterized by the presence of a phosphine group attached to a [2-(chloromethyl)phenyl]diphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphine, [2-(chloromethyl)phenyl]diphenyl- typically involves the reaction of chloromethylbenzene with diphenylphosphine. The reaction is generally carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction. The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and anhydrous solvents to prevent moisture from interfering with the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Phosphine, [2-(chloromethyl)phenyl]diphenyl- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Phosphine, [2-(chloromethyl)phenyl]diphenyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of phosphine, [2-(chloromethyl)phenyl]diphenyl- involves its ability to act as a ligand and coordinate with metal centers. This coordination can influence the reactivity and selectivity of metal-catalyzed reactions. The molecular targets and pathways involved depend on the specific application and the nature of the metal complex formed .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phosphine, [2-(chloromethyl)phenyl]diphenyl- is unique due to the presence of the chloromethyl group, which provides additional reactivity and versatility in chemical synthesis. This makes it a valuable compound for developing new catalysts and materials .

Properties

IUPAC Name

[2-(chloromethyl)phenyl]-diphenylphosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClP/c20-15-16-9-7-8-14-19(16)21(17-10-3-1-4-11-17)18-12-5-2-6-13-18/h1-14H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHZKXMGBXSTCGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50479383
Record name Phosphine, [2-(chloromethyl)phenyl]diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50479383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167706-40-3
Record name Phosphine, [2-(chloromethyl)phenyl]diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50479383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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